molecular formula C18H35IO2 B13336349 tert-Butyl 14-iodotetradecanoate

tert-Butyl 14-iodotetradecanoate

Cat. No.: B13336349
M. Wt: 410.4 g/mol
InChI Key: VMGCOOLTLKIXGA-UHFFFAOYSA-N
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Description

tert-Butyl 14-iodotetradecanoate is an organic compound that belongs to the class of iodinated esters It is characterized by the presence of a tert-butyl ester group and an iodine atom attached to a tetradecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 14-iodotetradecanoate typically involves the esterification of 14-iodotetradecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 14-iodotetradecanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of tert-butyl 14-azidotetradecanoate or tert-butyl 14-thiocyanatotetradecanoate.

    Reduction: Formation of tert-butyl tetradecanoate.

    Oxidation: Formation of 14-iodotetradecanoic acid.

Scientific Research Applications

tert-Butyl 14-iodotetradecanoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential use in labeling and imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 14-iodotetradecanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 14-bromotetradecanoate
  • tert-Butyl 14-chlorotetradecanoate
  • tert-Butyl 14-fluorotetradecanoate

Uniqueness

tert-Butyl 14-iodotetradecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique opportunities for labeling and imaging studies .

Properties

Molecular Formula

C18H35IO2

Molecular Weight

410.4 g/mol

IUPAC Name

tert-butyl 14-iodotetradecanoate

InChI

InChI=1S/C18H35IO2/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h4-16H2,1-3H3

InChI Key

VMGCOOLTLKIXGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCI

Origin of Product

United States

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